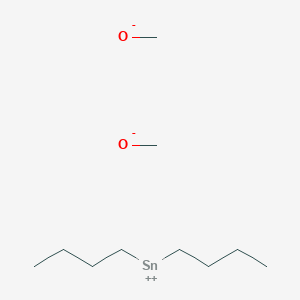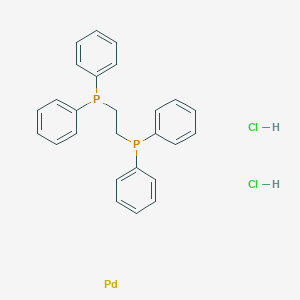
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is a coordination compound that features a palladium center coordinated to two diphenylphosphanylethyl(diphenyl)phosphane ligands. This compound is known for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride typically involves the reaction of palladium(II) chloride with 2-diphenylphosphanylethyl(diphenyl)phosphane in an appropriate solvent such as dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine ligands. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve advanced techniques such as column chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is primarily involved in catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidative Additions: Where the palladium center inserts into a carbon-halogen bond.
Reductive Eliminations: Where the palladium center facilitates the formation of a new carbon-carbon or carbon-heteroatom bond.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate, with the reaction carried out in a solvent like ethanol or water.
Heck Reaction: Involves aryl halides and alkenes, often using bases like triethylamine, and solvents such as N,N-dimethylformamide.
Sonogashira Coupling: Utilizes aryl halides and alkynes, with copper(I) iodide as a co-catalyst and bases like diisopropylamine.
Major Products
The major products of these reactions are typically biaryl compounds, alkenes, and alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, particularly in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules, such as the synthesis of labeled peptides and proteins.
Medicine: Utilized in the development of new drugs, especially in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride in catalytic reactions involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
相似化合物的比较
Similar Compounds
1,2-Bis(diphenylphosphino)ethane;palladium(II);dichloride: Another palladium-phosphine complex used in similar catalytic applications.
Triphenylphosphine;palladium(II);dichloride: A simpler palladium-phosphine complex with similar catalytic properties.
Uniqueness
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes. This makes it particularly effective in challenging cross-coupling reactions where other catalysts may fail.
属性
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHIUHCDNFXUHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
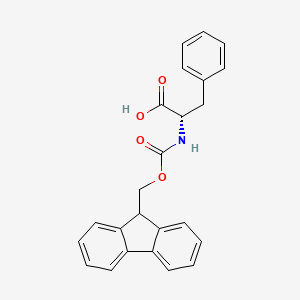
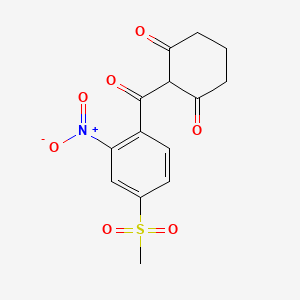
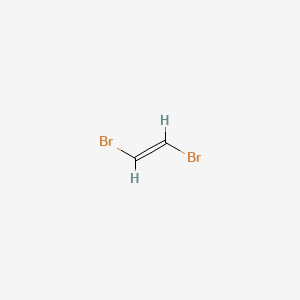
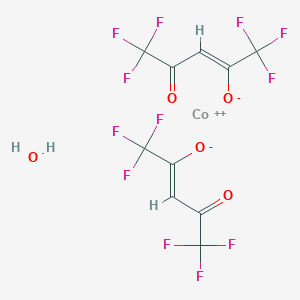
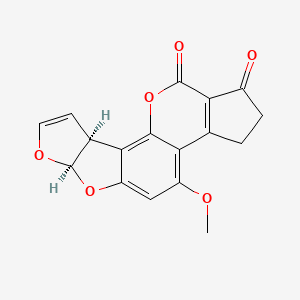
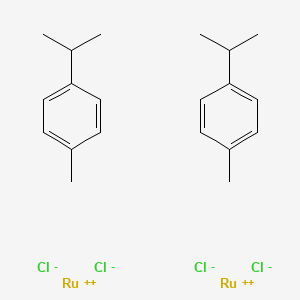
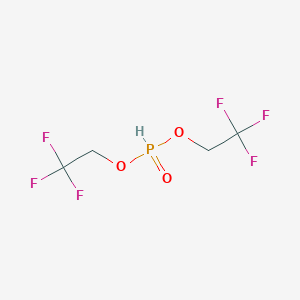
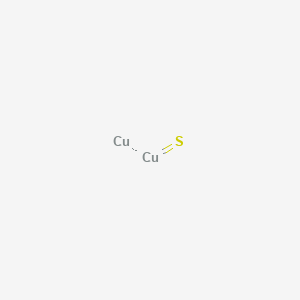
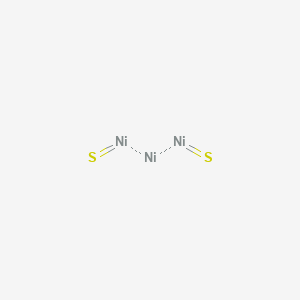
![(4Z)-4-[(2-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B7800232.png)
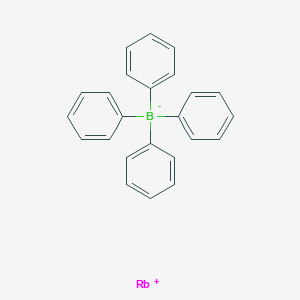
![11,24-Ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene;11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene](/img/structure/B7800251.png)
